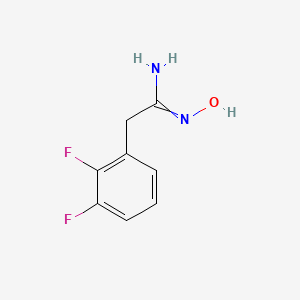

(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide

Description

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety

Properties

Molecular Formula |

C8H8F2N2O |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8F2N2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) |

InChI Key |

RJERWWRYTCKRSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imidamide group to amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: Oximes and nitriles.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The difluorophenyl group and hydroxyethanimidamide moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide: Unique due to the presence of both difluorophenyl and hydroxyethanimidamide groups.

2,3-Difluoroaniline: Lacks the hydroxyethanimidamide moiety.

N’-Hydroxyethanimidamide: Lacks the difluorophenyl group.

Uniqueness

(Z)-2-(2,3-difluorophenyl)-N’-hydroxyethanimidamide is unique because it combines the properties of both difluorophenyl and hydroxyethanimidamide groups, resulting in distinct chemical reactivity and potential applications. Its dual functional groups allow for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a hydroxyethanimidamide moiety, which contribute to its biological properties. The presence of fluorine atoms enhances lipophilicity and potentially increases membrane permeability.

Biological Activity Overview

The biological activity of (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide has been evaluated in various studies, revealing its potential as an antifungal agent and a modulator of specific biological pathways.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Its efficacy was compared with standard antifungal agents like fluconazole. In vitro studies demonstrated that (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide has a minimum inhibitory concentration (MIC) that suggests strong activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.

| Compound | Target Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|---|

| (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide | C. albicans | 0.8 | Superior to fluconazole |

| A. fumigatus | 1.5 | Comparable to fluconazole |

The antifungal mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This action disrupts cell integrity and leads to cell death. Studies have shown that the compound interacts with enzymes involved in the ergosterol pathway, similar to fluconazole but with enhanced potency.

Case Studies

A series of case studies have highlighted the therapeutic potential of (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide:

- In Vivo Efficacy Against C. albicans : A murine model demonstrated that administration of the compound at a dose of 50 mg/kg resulted in 100% survival after infection with C. albicans, indicating robust in vivo antifungal activity.

- Toxicity Profile : Toxicological assessments revealed that the compound exhibited low toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.

- Comparative Studies : In comparative studies against other antifungal agents, (Z)-2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide showed lower MIC values than both fluconazole and other derivatives, indicating its potential as a more effective treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.